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molecular formula C12H23NO B1605976 Cyclododecanone oxime CAS No. 946-89-4

Cyclododecanone oxime

Cat. No. B1605976
M. Wt: 197.32 g/mol
InChI Key: SCRFXJBEIINMIC-UHFFFAOYSA-N
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Patent
US08530645B2

Procedure details

For example, after the reaction of cyclododecanone oxime, the reaction can be worked up by adding water, extracting a product with an organic solvent and then evaporating the solvent to give laurolactam, which can be further separated and purified by, for example, distillation or crystallization.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[N:13]O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH2:15]>>[C:1]1(=[O:15])[NH:13][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCCC1)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
extracting a product with an organic solvent
CUSTOM
Type
CUSTOM
Details
evaporating the solvent

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCCCCCN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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